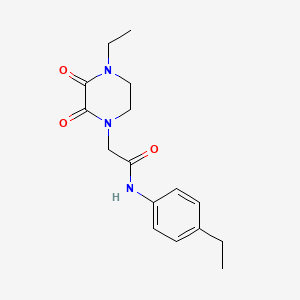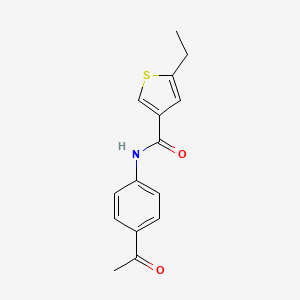![molecular formula C17H18N6O3 B2858790 3-(2-(cyanomethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide CAS No. 1115900-72-5](/img/structure/B2858790.png)
3-(2-(cyanomethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-(cyanomethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide” is a complex organic molecule that falls under the class of 1,2,4-triazoloquinazolines . These compounds are known for their broad biological activities, such as potential anticancer activity .
Synthesis Analysis
The synthesis of 1,2,4-triazoloquinazolines involves the use of amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . There has been significant progress in copper-catalyzed cross-couplings in the synthesis methods of 1,2,4-triazole .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoloquinazolines, like the compound , is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazoloquinazolines are typically characterized by the cyclization of 2-hydrazinoquinazolin-4(3H)-one with various one-carbon donors . This process forms the triazoloquinazoline core .Scientific Research Applications
Synthesis and Structural Exploration
Research on compounds with similar structures has focused on the synthesis and structural exploration of [1,2,4]triazolo[4,3-a]quinazoline derivatives. These compounds have been synthesized through various chemical reactions and have served as a foundation for further modifications and studies aimed at understanding their chemical properties and potential applications in medicinal chemistry and materials science. For instance, the synthesis of 8,8-R,R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones demonstrates the versatility of these heterocycles in chemical synthesis (Shikhaliev et al., 2005)[https://consensus.app/papers/synthesis-shikhaliev/77cf41c9821a59149cf71edd74564451/?utm_source=chatgpt].
Biological Activity and Pharmacological Potential
Several studies have focused on exploring the biological activities of [1,2,4]triazoloquinazoline derivatives, suggesting potential pharmacological applications. For example, compounds with the [1,2,4]triazoloquinazoline scaffold have been investigated for their antibacterial and antifungal properties, indicating their potential as antimicrobial agents (Antipenko et al., 2009)[https://consensus.app/papers/synthesis-2thio124triazolo15cquinazoline-derivatives-antipenko/9a68e514e9415a88a8912045f6bd4925/?utm_source=chatgpt]. Furthermore, certain derivatives have shown promise in pharmacological investigations as H1-antihistaminic agents, highlighting the therapeutic potential of these compounds in treating allergic reactions (Alagarsamy et al., 2009)[https://consensus.app/papers/synthesis-investigation-novel-alagarsamy/4fe8c70fa3ce5bfa8cae914d200c5f60/?utm_source=chatgpt].
Chemical Reactivity and Modification
The chemical reactivity and modification potential of [1,2,4]triazolo[4,3-a]quinazoline derivatives have been a subject of interest, leading to the synthesis of various novel compounds. These studies not only expand the chemical space of heterocyclic compounds but also provide insights into designing new molecules with enhanced properties for various applications, including drug design and material science (Pyatakov et al., 2015)[https://consensus.app/papers/diversity-oriented-synthesis-polycyclic-heterocycles-pyatakov/8e57376694e8586690082b38255ef8f2/?utm_source=chatgpt].
Mechanism of Action
The mechanism of action of 1,2,4-triazoloquinazolines is often associated with their ability to bind to specific biological targets. For instance, some derivatives have been found to inhibit PCAF, a potential therapeutic target for cancer treatment . The binding of these compounds to the active site of PCAF could be their mechanism of action .
Future Directions
The future directions in the study of 1,2,4-triazoloquinazolines, including the compound , could involve further exploration of their biological activities and potential therapeutic applications. For instance, their anticancer activity could be further investigated through in vitro and in vivo studies . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .
properties
IUPAC Name |
3-[2-(cyanomethyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-11(2)19-14(24)7-9-21-15(25)12-5-3-4-6-13(12)23-16(21)20-22(10-8-18)17(23)26/h3-6,11H,7,9-10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHWALYUQBLTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(cyanomethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2858707.png)

![2-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2858711.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide](/img/structure/B2858713.png)
![3-Amino-2-ethyl-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one](/img/structure/B2858714.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2858715.png)



![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B2858722.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2858724.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2858730.png)